

# Introduction: The Molecular Blueprint of a Versatile Building Block

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## Compound of Interest

Compound Name:	<i>3-(9H-Carbazol-9-yl)phenylboronic acid</i>
CAS No.:	864377-33-3
Cat. No.:	B1465980

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**3-(9H-Carbazol-9-yl)phenylboronic acid** is a bifunctional organic compound that has garnered significant attention in materials science and medicinal chemistry. Its molecular architecture, featuring a rigid, electron-rich carbazole moiety linked to a phenylboronic acid group, makes it a highly valuable intermediate. In the realm of materials science, this compound serves as a critical building block for organic light-emitting diodes (OLEDs), where the carbazole unit facilitates efficient hole transport, contributing to the overall performance and stability of the devices.<sup>[1][2][3]</sup> Its derivatives are integral to developing novel host and emitter materials for vibrant and efficient displays.<sup>[4][5][6]</sup>

In parallel, the boronic acid functional group is a cornerstone of modern synthetic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.<sup>[7][8]</sup> This reactivity allows for the precise construction of carbon-carbon bonds, a fundamental step in synthesizing complex molecules. Consequently, **3-(9H-Carbazol-9-yl)phenylboronic acid** is also a key precursor in drug discovery programs, where boronic acid-containing molecules have emerged as potent enzyme inhibitors and therapeutic agents.<sup>[2][9][10][11]</sup>

Given its pivotal role, unambiguous structural confirmation and purity assessment are paramount for any research or development application. This technical guide provides a comprehensive analysis of the core spectroscopic data— $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and Mass Spectrometry—required to characterize **3-(9H-Carbazol-9-yl)phenylboronic acid**, ensuring its reliable identification and use.

## Molecular Structure and Physicochemical Properties

The compound's utility is derived directly from its structure, which combines the distinct properties of its constituent parts.

Caption: Molecular Structure of **3-(9H-Carbazol-9-yl)phenylboronic acid**.

Table 1: Physicochemical Properties



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## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.  $^1\text{H}$  NMR provides information on the number and electronic environment of protons, while  $^{13}\text{C}$  NMR maps the carbon skeleton.

### $^1\text{H}$ NMR Spectroscopy

**Expertise & Experience:** The  $^1\text{H}$  NMR spectrum is crucial for confirming the substitution pattern on both the phenyl and carbazole rings. The chemical shifts and coupling constants are highly sensitive to the electronic effects of the neighboring nitrogen atom and boronic acid group, providing a unique fingerprint for the molecule.

**Experimental Protocol (Self-Validating System):**

- **Sample Preparation:** Dissolve ~5-10 mg of **3-(9H-Carbazol-9-yl)phenylboronic acid** in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ). **Causality:** DMSO- $d_6$  is chosen for its excellent solvating power for this compound and to ensure the acidic  $\text{B}(\text{OH})_2$  protons are observable as a broad singlet.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.
- **Data Acquisition:** Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer at 25 °C. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a high signal-to-noise ratio.
- **Data Processing:** Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

**Data Presentation & Interpretation:**

Table 2: Expected  $^1\text{H}$  NMR Spectroscopic Data (400 MHz, DMSO- $d_6$ )



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Note: The exact chemical shifts and coupling constants can vary slightly based on solvent, concentration, and instrument.

The aromatic region of the spectrum (7.30-8.30 ppm) is complex due to the presence of 12 distinct protons. The two protons of the boronic acid group typically appear as a broad singlet around 8.20 ppm; this peak's position and intensity can vary with concentration and water content. The protons on the carbazole moiety are generally observed as a set of doublets and triplets, consistent with a symmetrically substituted carbazole ring system. The four protons of the meta-substituted phenyl ring present a characteristic pattern of a singlet, two doublets, and a triplet, reflecting their unique chemical environments and coupling relationships.

Caption: Proton assignments for  $^1\text{H}$  NMR analysis.

## $^{13}\text{C}$ NMR Spectroscopy

**Expertise & Experience:**  $^{13}\text{C}$  NMR confirms the carbon framework of the molecule. It is particularly useful for identifying the quaternary carbons (those without attached protons), such as the carbons bonded to nitrogen and boron, which are not visible in the  $^1\text{H}$  NMR spectrum.

**Experimental Protocol:** The protocol is similar to  $^1\text{H}$  NMR, using the same prepared sample. A proton-decoupled sequence (e.g., zgpg30) is used to produce a spectrum where each unique carbon appears as a single line. A larger number of scans is required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

**Data Presentation & Interpretation:**

Table 3: Expected  $^{13}\text{C}$  NMR Spectroscopic Data (101 MHz, DMSO- $d_6$ )



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The spectrum is expected to show 10 distinct signals, corresponding to the 18 carbon atoms, due to the molecule's symmetry. The carbon atom attached to the boron (C-B) often appears as a broad, low-intensity signal and can sometimes be difficult to observe. The other quaternary carbons are found downfield, while the protonated carbons (CH) appear in the expected aromatic region.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

**Expertise & Experience:** FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. For this molecule, we look for characteristic vibrations of the O-H and B-O bonds of the boronic acid, as well as the C-H and C=C bonds of the aromatic systems.

**Experimental Protocol:**

- **Sample Preparation:** The spectrum can be acquired using either a Potassium Bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of the solid powder is placed directly on the crystal.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum is collected first and automatically subtracted from the sample spectrum.

**Data Presentation & Interpretation:**

Table 4: Key FT-IR Vibrational Frequencies



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The most prominent feature is a broad absorption band in the 3400-3200  $\text{cm}^{-1}$  region, characteristic of the hydrogen-bonded O-H stretching of the boronic acid group.[16] The sharp peaks between 3100-3000  $\text{cm}^{-1}$  are due to aromatic C-H stretching. The strong B-O stretching vibration, a key indicator of the boronic acid moiety, is typically observed in the 1380-1310  $\text{cm}^{-1}$  region.[17][18]

## Mass Spectrometry (MS)

**Expertise & Experience:** Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the molecular formula ( $\text{C}_{13}\text{H}_{14}\text{BNO}_2$ ).

**Experimental Protocol:**

- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
- **Data Acquisition:** The solution is introduced into the mass spectrometer, typically using an Electrospray Ionization (ESI) source. Data is collected in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$ .

**Data Presentation & Interpretation:**

Table 5: High-Resolution Mass Spectrometry Data



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The primary role of MS in this context is to confirm the molecular weight. The observation of an ion peak at  $m/z$  288.1190 in the positive ion mode ESI spectrum corresponds to the protonated molecule  $[C_{18}H_{14}BNO_2 + H]^+$ , which validates the compound's identity and elemental composition.<sup>[12][14]</sup>

## A Self-Validating Characterization Workflow

Trustworthiness in research and development relies on a systematic and logical workflow where each step validates the next. The characterization of **3-(9H-Carbazol-9-yl)phenylboronic acid** is no exception.

Caption: Integrated workflow for synthesis and characterization.dot digraph "Workflow" { rankdir=LR; node [shape=box, style="rounded, filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"];

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## Sources

- 1. [nbinno.com](http://nbinno.com) [nbinno.com]

- [2. chemimpex.com \[chemimpex.com\]](#)
- [3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode \(OLED\) applications - Materials Chemistry Frontiers \(RSC Publishing\) DOI:10.1039/D3QM00399J \[pubs.rsc.org\]](#)
- [4. mdpi.com \[mdpi.com\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. nbinno.com \[nbinno.com\]](#)
- [8. nbinno.com \[nbinno.com\]](#)
- [9. mdpi.com \[mdpi.com\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- [11. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. 3-\(9H-Carbazol-9-yl\)phenylboronic Acid | C18H14BNO2 | CID 56965778 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [13. nbinno.com \[nbinno.com\]](#)
- [14. PubChemLite - 3-\(9h-carbazol-9-yl\)phenylboronic acid \(C18H14BNO2\) \[pubchemlite.lcsb.uni.lu\]](#)
- [15. cphi-online.com \[cphi-online.com\]](#)
- [16. instanano.com \[instanano.com\]](#)
- [17. tsapps.nist.gov \[tsapps.nist.gov\]](#)
- [18. researchgate.net \[researchgate.net\]](#)
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